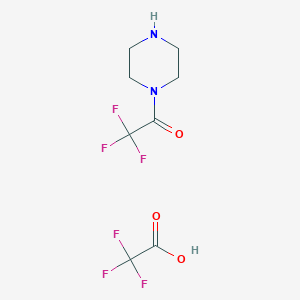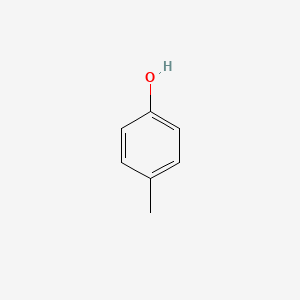
5-(4-Diethylaminophenyl)-2,4-pentadienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Diethylaminophenyl)-2,4-pentadienal is an organic compound characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a pentadienal chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Diethylaminophenyl)-2,4-pentadienal typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-diethylaminobenzaldehyde.
Aldol Condensation: The 4-diethylaminobenzaldehyde undergoes aldol condensation with acetaldehyde in the presence of a base such as sodium hydroxide. This reaction forms the intermediate 5-(4-diethylaminophenyl)-2,4-pentadien-1-ol.
Oxidation: The intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Diethylaminophenyl)-2,4-pentadienal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 5-(4-Diethylaminophenyl)-2,4-pentadienoic acid.
Reduction: 5-(4-Diethylaminophenyl)-2,4-pentadien-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(4-Diethylaminophenyl)-2,4-pentadienal has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activities and interactions.
Mecanismo De Acción
The mechanism of action of 5-(4-Diethylaminophenyl)-2,4-pentadienal involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activities.
Pathways Involved: It may participate in electron transfer processes and redox reactions, influencing cellular metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Dimethylaminophenyl)-2,4-pentadienal: Similar structure but with dimethylamino group instead of diethylamino.
5-(4-Methoxyphenyl)-2,4-pentadienal: Contains a methoxy group instead of a diethylamino group.
Uniqueness
5-(4-Diethylaminophenyl)-2,4-pentadienal is unique due to the presence of the diethylamino group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics.
Propiedades
Número CAS |
187030-52-0 |
|---|---|
Fórmula molecular |
C15H19NO |
Peso molecular |
229.32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









